TOLUENE DIISOCYANATE
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Overview
Description
TOLUENE DIISOCYANATE is a complex chemical compound primarily used in the production of polyurethanes. This compound is known for its unique properties, making it valuable in various industrial applications. It is a polymer formed by the reaction of benzene, 1,3-diisocyanato-2-methyl- with 2,4-diisocyanato-1-methylbenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene involves the polymerization of benzene, 1,3-diisocyanato-2-methyl- and 2,4-diisocyanato-1-methylbenzene. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired polymer structure .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization processes. The reaction is carried out in reactors designed to handle the exothermic nature of the polymerization. The process requires precise control of temperature, pressure, and the addition of catalysts to achieve high yields and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
TOLUENE DIISOCYANATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the polymer.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may produce oxidized derivatives of the polymer, while reduction can yield reduced forms. Substitution reactions can result in polymers with different functional groups, enhancing their properties for specific applications .
Scientific Research Applications
TOLUENE DIISOCYANATE has numerous scientific research applications:
Chemistry: Used in the synthesis of advanced materials and as a precursor for other chemical reactions.
Biology: Investigated for its potential use in biomedical applications, including drug delivery systems.
Medicine: Explored for its biocompatibility and potential use in medical devices.
Mechanism of Action
The mechanism of action of benzene, 1,3-diisocyanato-2-methyl-, polymer with 2,4-diisocyanato-1-methylbenzene involves its interaction with various molecular targets. The isocyanate groups in the polymer react with hydroxyl groups, leading to the formation of urethane linkages. This reaction is crucial in the production of polyurethanes, providing the polymer with its unique properties, such as flexibility, durability, and resistance to chemicals .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Toluene diisocyanate (Benzene, 1,3-diisocyanato-2-methyl-)
- 2,4-Toluene diisocyanate (Benzene, 2,4-diisocyanato-1-methyl-)
- Toluene diisocyanate unspecified isomers (Benzene, 1,3-diisocyanatomethyl-)
Uniqueness
This compound is unique due to its specific polymer structure, which imparts distinct properties compared to other similar compounds. Its ability to form stable urethane linkages makes it particularly valuable in the production of high-performance polyurethanes .
Properties
CAS No. |
31370-61-3 |
---|---|
Molecular Formula |
C18H12N4O4 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;2,4-diisocyanato-1-methylbenzene |
InChI |
InChI=1S/2C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h2*2-4H,1H3 |
InChI Key |
LNKSOGFDOODVSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.CC1=C(C=CC=C1N=C=O)N=C=O |
Related CAS |
31370-61-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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